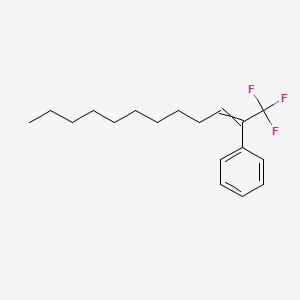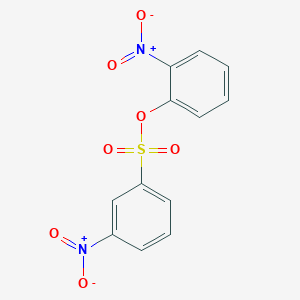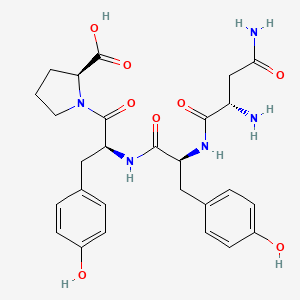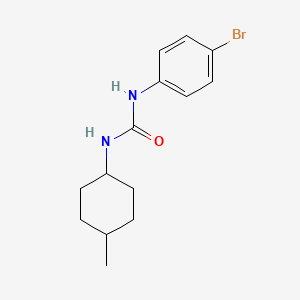![molecular formula C12H26O2Si B14211342 Trimethyl({6-[(prop-2-en-1-yl)oxy]hexyl}oxy)silane CAS No. 821017-90-7](/img/structure/B14211342.png)
Trimethyl({6-[(prop-2-en-1-yl)oxy]hexyl}oxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl({6-[(prop-2-en-1-yl)oxy]hexyl}oxy)silane is an organosilicon compound with the molecular formula C12H26O2Si. This compound is characterized by the presence of a trimethylsilyl group attached to a hexyl chain, which is further connected to an allyloxy group. Organosilicon compounds like this one are widely used in various fields due to their unique chemical properties, such as thermal stability and resistance to oxidation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl({6-[(prop-2-en-1-yl)oxy]hexyl}oxy)silane typically involves the reaction of hexyl alcohol with allyl chloride to form 6-[(prop-2-en-1-yl)oxy]hexanol. This intermediate is then reacted with trimethylchlorosilane in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to convert the allyloxy group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the allyloxy group, where nucleophiles like halides or amines replace the allyloxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; room temperature to 40°C
Reduction: LiAlH4; anhydrous ether or THF; 0°C to room temperature
Substitution: Halides, amines; solvents like DCM or acetonitrile; room temperature
Major Products
Oxidation: Epoxides, alcohols
Reduction: Alcohols
Substitution: Halides, amines
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Trimethyl({6-[(prop-2-en-1-yl)oxy]hexyl}oxy)silane is used as a precursor for the synthesis of various organosilicon compounds. It serves as a building block in the preparation of siloxane polymers and other silicon-based materials.
Biology
In biological research, this compound is used in the modification of biomolecules to enhance their stability and bioavailability. It is also employed in the development of silicon-based drug delivery systems.
Medicine
In the medical field, this compound is investigated for its potential use in the synthesis of silicon-containing pharmaceuticals. These compounds often exhibit improved pharmacokinetic properties compared to their carbon-based counterparts.
Industry
Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its ability to form stable bonds with various substrates makes it valuable in the manufacturing of durable and resistant materials.
Mecanismo De Acción
The mechanism of action of Trimethyl({6-[(prop-2-en-1-yl)oxy]hexyl}oxy)silane involves its interaction with various molecular targets, primarily through the formation of silicon-oxygen bonds. These interactions can lead to the stabilization of reactive intermediates, enhancement of molecular stability, and modification of surface properties. The pathways involved often include:
Silicon-oxygen bond formation: Enhances stability and resistance to degradation
Surface modification: Improves adhesion and compatibility with different materials
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: (CH3)3SiH
Triethylsilane: (C2H5)3SiH
Trimethylsilyl chloride: (CH3)3SiCl
Allyloxytrimethylsilane: (CH3)3SiOCH2CH=CH2
Uniqueness
Trimethyl({6-[(prop-2-en-1-yl)oxy]hexyl}oxy)silane is unique due to its specific structure, which combines the properties of both allyloxy and hexyl groups with a trimethylsilyl moiety. This combination imparts distinct chemical reactivity and stability, making it suitable for specialized applications in various fields, including materials science and pharmaceuticals.
Propiedades
Número CAS |
821017-90-7 |
|---|---|
Fórmula molecular |
C12H26O2Si |
Peso molecular |
230.42 g/mol |
Nombre IUPAC |
trimethyl(6-prop-2-enoxyhexoxy)silane |
InChI |
InChI=1S/C12H26O2Si/c1-5-10-13-11-8-6-7-9-12-14-15(2,3)4/h5H,1,6-12H2,2-4H3 |
Clave InChI |
DPMSUEBEMMCRBK-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OCCCCCCOCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-Chloro-5-[(2-hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide](/img/structure/B14211260.png)


![4-[6-(4-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline](/img/structure/B14211279.png)

![4-(dimethylamino)-N-[(E)-hydrazinylidenemethyl]benzamide](/img/structure/B14211292.png)

![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14211304.png)
![Benzyl (spiro[2.5]octan-1-yl)acetate](/img/structure/B14211307.png)


![3-[Di(prop-2-en-1-yl)amino]benzonitrile](/img/structure/B14211331.png)
![2-({2-[(4-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14211332.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-2-carboxamide](/img/structure/B14211348.png)
